Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate
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Overview
Description
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate is a chemical compound with the molecular formula C7H4BF6KO. It is a potassium salt of an organoboron compound, characterized by the presence of trifluoromethoxy and trifluoroborate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethoxy)phenylboronic acid with potassium bifluoride (KHF2) under specific conditions to yield the desired potassium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents.
Substitution: The trifluoromethoxy and trifluoroborate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different boron-containing compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the development of new biological probes and imaging agents.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium;trifluoro-[[2-(trifluoromethoxy)phenyl]methyl]boranuide exerts its effects involves interactions with various molecular targets. In Suzuki–Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
Potassium 2-methylthiophenyltrifluoroborate: Contains a methylthio group instead of a trifluoromethoxy group.
Uniqueness
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate is unique due to the presence of both trifluoromethoxy and trifluoroborate groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust and efficient reagents .
Properties
IUPAC Name |
potassium;trifluoro-[[2-(trifluoromethoxy)phenyl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKFGHHJCZNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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